2-Amino-4-nitrobenzotrifluoride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

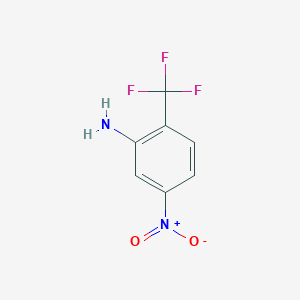

Structure

3D Structure

Properties

IUPAC Name |

5-nitro-2-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O2/c8-7(9,10)5-2-1-4(12(13)14)3-6(5)11/h1-3H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGHXDTHJGNCRKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70372226 | |

| Record name | 2-Amino-4-nitrobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

393-49-7 | |

| Record name | 2-Amino-4-nitrobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of a Fluorinated Building Block

An In-depth Technical Guide to 2-Amino-4-nitrobenzotrifluoride (CAS 393-49-7)

This compound, also known as 5-nitro-2-(trifluoromethyl)aniline, is a highly functionalized aromatic compound that serves as a pivotal intermediate in modern organic synthesis. Its structure is characterized by a benzene ring substituted with three key functional groups: an amine (-NH₂), a nitro (-NO₂), and a trifluoromethyl (-CF₃) group. This unique combination of an electron-donating amine and two powerful electron-withdrawing groups (nitro and trifluoromethyl) creates a molecule with distinct reactivity and valuable physicochemical properties.

For drug development professionals, the trifluoromethyl group is of particular interest. Its incorporation into bioactive molecules is a well-established strategy for enhancing metabolic stability, increasing lipophilicity, and improving bioavailability—critical parameters in the optimization of drug candidates.[1][2] This guide provides a comprehensive technical overview of this compound, synthesizing core chemical data, spectroscopic profiles, safety protocols, and synthetic applications to empower researchers in leveraging its full potential.

Part 1: Core Physicochemical and Structural Characteristics

Understanding the fundamental properties of a chemical intermediate is the bedrock of its effective application. These characteristics influence storage, handling, reaction conditions, and purification strategies.

Molecular Structure

The arrangement of the functional groups dictates the molecule's electronic properties and steric profile, which are crucial for predicting its reactivity in synthetic transformations.

Caption: 2D Structure of this compound.

Physicochemical Data Summary

The following table consolidates key physical and chemical properties for quick reference. This data is essential for reaction setup, safety planning, and material procurement.

| Property | Value | Source(s) |

| CAS Number | 393-49-7 | [3][4][5] |

| Molecular Formula | C₇H₅F₃N₂O₂ | [3][4][6] |

| Molecular Weight | 206.12 g/mol | [3][4][7] |

| Appearance | Light yellow to yellow solid/powder | [8][9] |

| Boiling Point | 305.9 ± 42.0 °C (Predicted) | [3][9] |

| Density | 1.503 g/cm³ (Predicted) | [9] |

| Purity | Typically ≥97-98% | [3][4][10] |

| Synonyms | 5-Nitro-2-(trifluoromethyl)aniline | [5][7][10] |

| SMILES | C1=CC(=C(C=C1--INVALID-LINK--[O-])N)C(F)(F)F | [5] |

| InChI Key | LGHXDTHJGNCRKT-UHFFFAOYSA-N |

Part 2: Spectroscopic Profile for Identification and Quality Control

Spectroscopic analysis is non-negotiable for verifying the identity and purity of starting materials. The following outlines the expected spectral characteristics and a general protocol for analysis. While a comprehensive public database of spectra for this specific compound is limited, predictions can be reliably made based on its functional groups.[11]

Expected Spectroscopic Data

| Technique | Feature | Expected Chemical Shift / Wavenumber | Rationale |

| ¹H NMR | Aromatic Protons | ~6.8 - 8.2 ppm | Three protons on a highly substituted, electron-deficient ring. |

| Amine Protons (-NH₂) | ~5.0 - 6.0 ppm (broad) | Exchangeable protons, signal width and position can vary with solvent and concentration. | |

| ¹³C NMR | Aromatic Carbons | ~100 - 155 ppm | Six distinct signals expected for the aromatic carbons due to substitution pattern. |

| Trifluoromethyl Carbon (-CF₃) | ~120 - 130 ppm (quartet) | Carbon coupled to three fluorine atoms (¹JCF coupling). | |

| IR Spectroscopy | N-H Stretch | 3300 - 3500 cm⁻¹ (doublet) | Symmetric and asymmetric stretching of the primary amine.[12] |

| C-H Stretch (Aromatic) | ~3100 cm⁻¹ | Characteristic C-H stretching for aromatic rings.[12] | |

| N-O Stretch (Nitro) | 1500 - 1550 cm⁻¹ (asymmetric) & 1300 - 1350 cm⁻¹ (symmetric) | Strong, characteristic absorptions for the nitro group. | |

| C-F Stretch | 1100 - 1300 cm⁻¹ | Strong absorptions typical for trifluoromethyl groups. | |

| Mass Spectrometry | Molecular Ion (M+) | m/z ≈ 206.12 | Corresponds to the molecular weight of the compound. |

Experimental Protocol: Spectroscopic Verification

This protocol provides a self-validating workflow for confirming the identity of a supplied batch of this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. 393-49-7 | this compound - Moldb [moldb.com]

- 4. aceschem.com [aceschem.com]

- 5. chemscene.com [chemscene.com]

- 6. 393-49-7 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 7. This compound | C7H5F3N2O2 | CID 2737719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. jiuzhoua.lookchem.com [jiuzhoua.lookchem.com]

- 9. 5-Nitro-2-(trifluoromethyl)aniline , 98% , 393-49-7 - CookeChem [cookechem.com]

- 10. 393-49-7 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]

- 11. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

An In-Depth Technical Guide to 2-Amino-4-nitrobenzotrifluoride: Molecular Structure, Properties, and Applications

Executive Summary: 2-Amino-4-nitrobenzotrifluoride is a highly functionalized aromatic compound of significant interest in the chemical, pharmaceutical, and materials science sectors. Its unique molecular architecture, featuring an amino, a nitro, and a trifluoromethyl group, makes it a versatile intermediate for synthesizing a wide array of complex molecules. This guide provides a comprehensive technical overview of its molecular structure, a detailed calculation of its molecular weight, its key physicochemical properties, and its critical applications, with a particular focus on its role in drug development and dye manufacturing. Furthermore, this document outlines essential safety and handling protocols to ensure its proper use in a research and development environment.

Chemical Identity and Nomenclature

Correctly identifying a chemical compound is the foundation of all scientific inquiry. This compound is known by several names, which can sometimes lead to confusion. The common name refers to the substitution pattern on a benzotrifluoride core, while the systematic IUPAC name is based on an aniline core.

-

Common Name: this compound

-

Systematic (IUPAC) Name: 5-nitro-2-(trifluoromethyl)aniline[1]

The structural arrangement is unambiguous: the substituents are positioned on the benzene ring in a way that is vital to the molecule's reactivity and utility as a chemical building block.

| Identifier | Value | Source |

| CAS Number | 393-49-7 | [1][2][3][4][6] |

| Molecular Formula | C₇H₅F₃N₂O₂ | [1][3][4] |

| Synonyms | 5-nitro-2-(trifluoromethyl)aniline, 2-Trifluoromethyl-5-nitroaniline | [1][6] |

Molecular Structure and Physicochemical Properties

Molecular Structure Elucidation

The structure of this compound consists of a central benzene ring with three key functional groups:

-

A trifluoromethyl group (-CF₃) , which is strongly electron-withdrawing and enhances the lipophilicity and metabolic stability of derivative compounds. This is a critical feature for its use in drug discovery.[7][8]

-

An amino group (-NH₂) , which is an electron-donating group and a primary site for further chemical modification, such as diazotization or acylation.

-

A nitro group (-NO₂) , another powerful electron-withdrawing group that deactivates the ring towards electrophilic substitution and can be readily reduced to form an amino group, providing another synthetic handle.

The interplay of these electronic effects governs the molecule's reactivity, making it a tailored precursor for specific synthetic targets.

Molecular Weight

The molecular weight is a fundamental property derived from the molecular formula. The calculation is based on the atomic weights of the constituent elements.

| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 7 | 12.011 | 84.077 |

| Hydrogen | H | 5 | 1.008 | 5.040 |

| Fluorine | F | 3 | 18.998 | 56.994 |

| Nitrogen | N | 2 | 14.007 | 28.014 |

| Oxygen | O | 2 | 15.999 | 31.998 |

| Total | 206.123 |

The average molecular weight is 206.12 g/mol .[1][2][3][4][6] For high-precision techniques like mass spectrometry, the monoisotopic mass of 206.03031189 Da is used.[1]

Physicochemical Properties

The physical properties of this compound are essential for its handling, storage, and use in reactions.

| Property | Value | Source |

| Appearance | White to light yellow powder/crystal | [5][9] |

| Boiling Point | 305.9 ± 42.0 °C at 760 mmHg | [3] |

| Purity | Typically ≥97-98% | [3][4][6] |

| Storage | Store in a sealed container in a dry, cool, well-ventilated area | [5][6] |

Conceptual Synthetic Workflow

While numerous suppliers offer this compound, understanding its synthesis provides insight into its chemistry. A common strategy for producing substituted anilines involves the nitration of a precursor where the amino group is protected to prevent its oxidation and to direct the incoming nitro group.

Caption: Conceptual workflow for the synthesis of this compound.

This multi-step process ensures high yields and the correct isomer by controlling the reactivity of the aromatic ring at each stage. The choice of a protecting group is critical; an acetyl group is common as it can be easily removed via hydrolysis after nitration.[10]

Applications in Research and Development

The strategic value of this compound stems from its utility as a versatile building block across several high-value industries.[11]

Pharmaceutical Intermediate

In drug development, the incorporation of fluorine atoms into a molecule is a widely used strategy to enhance its pharmacological profile.[8] The trifluoromethyl group in this compound is particularly valued for its ability to:

-

Increase Metabolic Stability: The strength of the C-F bond resists metabolic breakdown, prolonging the drug's half-life.

-

Enhance Lipophilicity: This property can improve a drug's ability to cross cell membranes.[7]

-

Modulate Binding Affinity: The group's electronic properties can lead to stronger and more selective binding to biological targets.

This compound serves as a key precursor for a variety of active pharmaceutical ingredients (APIs), particularly in the development of new therapeutics for complex diseases.[7][11]

Dye and Pigment Synthesis

This compound is a crucial intermediate in the manufacturing of high-performance dyes. It is especially important in the production of reactive dyes, which form strong covalent bonds with textile fibers. This leads to products with:

-

Exceptional Color Vibrancy: The chemical structure contributes to bright and intense shades.

-

Superior Fastness: Fabrics exhibit excellent resistance to fading from washing and exposure to light.

Agrochemicals and Specialty Materials

Beyond pharmaceuticals and dyes, this intermediate is used in the synthesis of modern agrochemicals, including targeted herbicides and insecticides.[11][12] Furthermore, its unique properties are leveraged in material science to create specialty polymers and resins with enhanced thermal stability and chemical resistance.[13]

Safety, Handling, and Toxicology

Due to its functional groups, this compound and related aromatic nitro-amino compounds must be handled with appropriate care. The following information is based on data for analogous compounds and represents best practices for laboratory safety.

Hazard Identification

Data for the closely related isomer, 3-Amino-4-nitrobenzotrifluoride, indicates several potential hazards.[14]

| Hazard Class | Statement | GHS Pictogram (Description) |

| Acute Toxicity, Dermal | H311: Toxic in contact with skin | Skull and Crossbones |

| Acute Toxicity, Oral | H301/H302: Toxic/Harmful if swallowed | Skull and Crossbones / Exclamation Mark |

| Acute Toxicity, Inhalation | H331/H332: Toxic/Harmful if inhaled | Skull and Crossbones / Exclamation Mark |

| Skin Corrosion/Irritation | H315: Causes skin irritation | Exclamation Mark |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Exclamation Mark |

Recommended Handling Protocol

A self-validating system for handling this chemical involves a clear, step-by-step workflow to minimize exposure and risk.

Caption: Safe handling workflow for aromatic nitro compounds.

Experimental Protocol: Safe Weighing and Handling

-

Preparation: Before handling, ensure a chemical fume hood is operational. Review the Safety Data Sheet (SDS) for the most current hazard information.

-

Personal Protective Equipment (PPE): Don nitrile gloves, a flame-resistant lab coat, and chemical splash goggles.

-

Engineering Controls: Perform all manipulations, including weighing, within the fume hood to prevent inhalation of dust.

-

Handling: Use a spatula to carefully transfer the solid. Avoid creating dust. If any material contacts your gloves, remove them, wash your hands, and don a new pair.

-

Storage: Tightly seal the container immediately after use and return it to a designated cool, dry, and well-ventilated storage location.[5][6]

-

Decontamination: Clean any contaminated surfaces and equipment according to laboratory procedures. Dispose of contaminated waste in a designated hazardous waste container.

Conclusion

This compound is a cornerstone intermediate chemical with a unique structural profile that provides immense value in diverse fields. Its calculated molecular weight of 206.12 g/mol and its distinct combination of amino, nitro, and trifluoromethyl groups make it an indispensable tool for chemists. From designing next-generation pharmaceuticals to creating vibrant, long-lasting dyes, the applications of this compound are both broad and critical. Adherence to rigorous safety protocols is essential to harness its full potential while ensuring the well-being of researchers and scientists.

References

- 1. This compound | C7H5F3N2O2 | CID 2737719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 393-49-7 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 3. 393-49-7 | this compound - Moldb [moldb.com]

- 4. aceschem.com [aceschem.com]

- 5. This compound, CasNo.393-49-7 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 6. This compound - CAS:393-49-7 - Sunway Pharm Ltd [3wpharm.com]

- 7. nbinno.com [nbinno.com]

- 8. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. nbinno.com [nbinno.com]

- 12. Page loading... [guidechem.com]

- 13. nbinno.com [nbinno.com]

- 14. 3-Amino-4-nitrobenzotrifluoride | C7H5F3N2O2 | CID 223100 - PubChem [pubchem.ncbi.nlm.nih.gov]

A-M-N-T: An In-depth Technical Guide to the Preparation of 2-Amino-4-nitrobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-Amino-4-nitrobenzotrifluoride, a critical intermediate in the pharmaceutical and agrochemical industries. The document elucidates the underlying chemical principles, offers a detailed and validated experimental protocol, and addresses crucial safety and analytical considerations. By integrating mechanistic insights with practical, field-proven methodologies, this guide serves as an essential resource for professionals engaged in organic synthesis and drug development.

Introduction: Strategic Importance of this compound

This compound is a highly functionalized aniline derivative of significant interest in medicinal and materials chemistry.[1] The strategic placement of the amino, nitro, and trifluoromethyl groups on the benzene ring imparts unique electronic properties, making it a valuable precursor for a range of bioactive molecules and performance materials.[1] The trifluoromethyl group, in particular, is known to enhance properties such as metabolic stability and bioavailability in pharmaceutical compounds.[1]

The synthesis of this molecule from m-(trifluoromethyl)aniline is a classic example of electrophilic aromatic substitution, a cornerstone of organic chemistry.[2] Understanding the nuances of this transformation is paramount for achieving high yields and purity, which are critical for downstream applications. This guide will delve into the regioselectivity of the nitration reaction, providing a robust framework for its successful execution.

The Chemistry Unveiled: Mechanism and Regioselectivity

The preparation of this compound from m-(trifluoromethyl)aniline proceeds via an electrophilic aromatic substitution (EAS) reaction, specifically nitration.[2] The core of this transformation lies in the generation of the highly reactive nitronium ion (NO₂⁺) and its subsequent attack on the aromatic ring.

Generation of the Nitronium Ion

The nitronium ion is typically generated in situ by the reaction of concentrated nitric acid with a stronger acid, most commonly concentrated sulfuric acid.[2] Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the nitronium ion.

The Dance of Directing Groups: Regioselectivity

The key to a successful synthesis is controlling the position of the incoming nitro group. The starting material, m-(trifluoromethyl)aniline, possesses two substituents that exert competing electronic effects on the aromatic ring:

-

Amino Group (-NH₂): A powerful activating, ortho, para-directing group due to its ability to donate its lone pair of electrons into the ring through resonance.

-

Trifluoromethyl Group (-CF₃): A strongly deactivating, meta-directing group due to the powerful electron-withdrawing inductive effect of the three fluorine atoms.

In the strongly acidic conditions of the nitration reaction, the amino group is protonated to form the anilinium ion (-NH₃⁺).[3][4] This protonation dramatically alters its directing effect. The anilinium ion is a strongly deactivating, meta-directing group due to its positive charge, which withdraws electron density from the ring via an inductive effect.[3]

Therefore, the regiochemical outcome is determined by the interplay between the meta-directing anilinium ion and the meta-directing trifluoromethyl group. This leads to the preferential substitution at the positions that are meta to both groups, which are positions 2, 4, and 6. Steric hindrance from the bulky trifluoromethyl group and the anilinium ion will influence the distribution of the isomers, with substitution at the 2 and 4 positions being the most likely outcomes. To achieve the desired this compound, protection of the amino group is often employed to favor ortho, para substitution relative to the protected amino group.

However, for the direct nitration of m-(trifluoromethyl)aniline, the formation of the anilinium ion is a critical consideration. The reaction conditions must be carefully controlled to achieve the desired regioselectivity.

The Workflow: From Reagents to Purified Product

The following diagram illustrates the overall workflow for the preparation of this compound.

Caption: Experimental workflow for the synthesis of this compound.

In the Lab: A Validated Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.

Reagents and Materials

| Reagent/Material | Grade | Supplier | Notes |

| m-(Trifluoromethyl)aniline | Reagent | Major Chemical Supplier | --- |

| Concentrated Sulfuric Acid | ACS | Major Chemical Supplier | 98% |

| Concentrated Nitric Acid | ACS | Major Chemical Supplier | 70% |

| Dichloromethane | ACS | Major Chemical Supplier | For extraction |

| Anhydrous Sodium Sulfate | ACS | Major Chemical Supplier | For drying |

| Deionized Water | --- | --- | --- |

| Ice | --- | --- | --- |

Step-by-Step Procedure

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add m-(trifluoromethyl)aniline (1.0 eq).

-

Acid Addition: Cool the flask in an ice-salt bath to 0-5 °C. Slowly add concentrated sulfuric acid (3.0 eq) dropwise, ensuring the temperature does not exceed 10 °C.

-

Nitrating Mixture Preparation: In a separate beaker, carefully prepare the nitrating mixture by adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.1 eq) while cooling in an ice bath.

-

Nitration: Add the prepared nitrating mixture dropwise to the reaction flask over a period of 30-60 minutes, maintaining the reaction temperature between 0-5 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Slowly pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralization and Extraction: Carefully neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Safety First: Handling Hazardous Reagents

The nitration of aromatic compounds involves the use of highly corrosive and reactive chemicals.[5][6][7][8][9] Adherence to strict safety protocols is non-negotiable.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[9]

-

Fume Hood: All operations involving concentrated acids must be performed in a well-ventilated chemical fume hood.[5]

-

Acid Handling: When preparing the nitrating mixture, always add the nitric acid to the sulfuric acid slowly and with cooling. Never add water to concentrated acid.[5]

-

Spill Management: In case of a spill, neutralize the acid with a suitable agent like sodium bicarbonate and absorb it with an inert material.[7]

-

Emergency Preparedness: Ensure that an eyewash station and safety shower are readily accessible.[8]

The Proof is in the Pudding: Analytical Characterization

Confirmation of the product's identity and purity is essential. The following analytical techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of the final product.[10][11][12] The chemical shifts, integration, and coupling patterns of the aromatic protons will confirm the regiochemistry of the nitration.

-

Melting Point: A sharp melting point range is a good indicator of the purity of the crystalline product.

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final product and to quantify any isomeric impurities.

Troubleshooting and Optimization

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low Yield | Incomplete reaction; Side reactions (e.g., oxidation) | Increase reaction time; Ensure strict temperature control; Consider protecting the amino group. |

| Formation of Multiple Isomers | Insufficient regiocontrol | Optimize reaction temperature and reagent stoichiometry; Explore the use of a protecting group for the amine. |

| Product "oiling out" during recrystallization | Solvent boiling point is higher than the product's melting point; High impurity concentration | Use a lower-boiling point solvent or a solvent mixture; Perform a preliminary purification step before recrystallization.[13] |

Conclusion: A Robust Pathway to a Key Intermediate

The synthesis of this compound from m-(trifluoromethyl)aniline is a well-established yet nuanced chemical transformation. By understanding the underlying mechanistic principles and adhering to a carefully designed and validated protocol, researchers and drug development professionals can reliably produce this valuable intermediate in high yield and purity. The insights and procedures detailed in this guide provide a solid foundation for the successful and safe execution of this important synthesis.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. youtube.com [youtube.com]

- 5. quora.com [quora.com]

- 6. ehs.washington.edu [ehs.washington.edu]

- 7. columbuschemical.com [columbuschemical.com]

- 8. ehs.com [ehs.com]

- 9. labproinc.com [labproinc.com]

- 10. NMR spectroscopy as a characterization tool enabling biologics formulation development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Rapid Biophysical Characterization and NMR Spectroscopy Structural Analysis of Small Proteins from Bacteria and Archaea - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

theoretical pKa and density of 2-Amino-4-nitrobenzotrifluoride

An In-depth Technical Guide to the Theoretical Physicochemical Properties of 2-Amino-4-nitrobenzotrifluoride

Abstract

This compound is a substituted aniline of significant interest in medicinal chemistry and materials science, primarily serving as a versatile building block in organic synthesis. Its utility is profoundly influenced by its physicochemical properties, notably its acidity (pKa) and density. This technical guide provides an in-depth theoretical analysis of these two core parameters. We explore the underlying chemical principles governing the pKa of the amino group, detailing the synergistic electron-withdrawing effects of the para-nitro and ortho-trifluoromethyl substituents. A comprehensive, field-proven computational workflow for predicting aqueous pKa values is presented. Furthermore, we discuss the theoretical basis for estimating the material density, drawing comparisons with structurally related molecules. This guide is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of this compound's properties to inform synthesis, formulation, and application development.

Introduction: The Molecular Profile of this compound

This compound, with the chemical formula C₇H₅F₃N₂O₂, is an aromatic amine characterized by a benzene ring functionalized with three key substituents: an amino (-NH₂) group, a nitro (-NO₂) group, and a trifluoromethyl (-CF₃) group.[1][2] The specific regio-isomer, this compound, places the electron-donating amino group and the strongly electron-withdrawing trifluoromethyl group in an ortho relationship, while the powerful electron-withdrawing nitro group is positioned para to the amine. This unique electronic architecture dictates its chemical reactivity and physical properties.

A precise understanding of its acid-base chemistry (pKa) is critical for predicting its behavior in physiological environments and for designing reaction conditions. Similarly, its density is a fundamental physical property essential for process chemistry, formulation, and safety considerations. This document elucidates the theoretical underpinnings of these properties through the lens of computational chemistry and established physicochemical principles.

Theoretical pKa: A Study in Electronic Effects

The pKa of this compound refers to the acid dissociation constant of its conjugate acid, the anilinium ion. Like all amines, anilines are basic due to the lone pair of electrons on the nitrogen atom.[3] However, the basicity of aniline is significantly modulated by substituents on the aromatic ring.[4] In this molecule, both the nitro and trifluoromethyl groups are potent electron-withdrawing groups (EWGs), which drastically reduce the basicity of the amino group.

Mechanistic Underpinnings: The Role of Substituents

The basicity of the aniline nitrogen is inversely proportional to the stability of its conjugate acid. Electron-withdrawing groups decrease basicity by delocalizing the nitrogen's lone pair into the ring (making it less available for protonation) and by inductively destabilizing the positively charged anilinium cation formed upon protonation.

-

Nitro Group (-NO₂): Positioned para to the amino group, the nitro group exerts a powerful electron-withdrawing effect through both the inductive effect (-I) and the resonance effect (-M or -R).[5] The -M effect is particularly strong from the para position, allowing for the delocalization of the nitrogen's lone pair across the entire ring and into the nitro group, as depicted in the resonance structures below. This delocalization significantly reduces the electron density on the amino nitrogen, making it a much weaker base. For context, the pKa of aniline is ~4.6, while the pKa of 4-nitroaniline is approximately 1.0.[3][6]

-

Trifluoromethyl Group (-CF₃): The -CF₃ group is one of the strongest electron-withdrawing groups, acting primarily through a powerful inductive effect (-I) due to the high electronegativity of the three fluorine atoms.[3] Positioned ortho to the amino group, its inductive pull further decreases the electron density on the nitrogen, compounding the effect of the nitro group.

The combination of a para-nitro group and an ortho-trifluoromethyl group creates a profoundly electron-deficient system at the amino nitrogen. Consequently, the theoretical pKa of this compound is expected to be exceptionally low, likely falling below 1.0, rendering it a very weak base.

Visualization of Electronic Effects

The following diagram illustrates the key electronic withdrawals that reduce the basicity of the amino group.

Caption: Electronic effects governing the basicity of this compound.

Protocol: Theoretical pKa Prediction via a Thermodynamic Cycle

Accurate in silico pKa prediction requires sophisticated quantum mechanical calculations that account for solvation effects.[7][8] The most common and reliable method involves calculating the Gibbs free energy change (ΔG) of the dissociation reaction in solution using a thermodynamic cycle.

Methodology:

-

Gas-Phase Optimization:

-

Perform geometry optimization and frequency calculations for both the neutral aniline (B) and its protonated conjugate acid (BH⁺) in the gas phase.

-

Rationale: This step finds the lowest energy conformation of each species and provides the gas-phase Gibbs free energy (G_gas). Density Functional Theory (DFT) methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(2df,2p)), are appropriate for this task.[9]

-

-

Solvation Energy Calculation:

-

Using the gas-phase optimized geometries, calculate the Gibbs free energy of solvation (ΔG_solv) for both B and BH⁺.

-

Rationale: This step accounts for the interaction of the solute with the solvent (water). Implicit continuum solvent models, like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are computationally efficient and widely used.[10]

-

-

Aqueous Free Energy Calculation:

-

Calculate the Gibbs free energy of each species in the aqueous phase (G_aq) using the following equation:

-

G_aq = G_gas + ΔG_solv

-

-

-

Free Energy of Reaction:

-

Calculate the free energy change for the deprotonation reaction in solution (ΔG_aq):

-

BH⁺(aq) ⇌ B(aq) + H⁺(aq)

-

ΔG_aq = G_aq(B) + G_aq(H⁺) - G_aq(BH⁺)

-

-

Rationale: The free energy of the solvated proton, G_aq(H⁺), is a well-established, albeit challenging, value. Experimentally derived values (e.g., -270.3 kcal/mol) are typically used for consistency and accuracy.[8]

-

-

pKa Calculation:

-

Convert the Gibbs free energy of the reaction to a pKa value using the fundamental thermodynamic relationship:

-

pKa = ΔG_aq / (2.303 * RT)

-

Where R is the ideal gas constant and T is the temperature (298.15 K).

-

-

Computational Workflow Visualization

The following flowchart details the theoretical pKa calculation protocol.

Caption: Computational workflow for predicting pKa using a thermodynamic cycle.

Theoretical Density

The density of a solid organic compound is determined by its molecular weight and how efficiently its molecules pack into a crystal lattice. While an exact theoretical prediction requires advanced crystal structure prediction (CSP) algorithms, a reliable estimate can be derived from empirical data of structurally similar compounds.

The molecular weight of this compound is 206.12 g/mol .[1] The presence of three heavy fluorine atoms and a dense nitro group contributes to a higher molecular weight and stronger intermolecular interactions (e.g., dipole-dipole) compared to aniline, suggesting a significantly higher density.

By examining related isomers and analogs, we can establish a probable range for its density:

-

3-Amino-4-nitrobenzotrifluoride: Reported densities include 1.478 g/cm³ and 1.49 g/cm³.[11]

-

2-Fluoro-5-nitrobenzotrifluoride: Reported density is 1.522 g/mL at 25 °C.

-

4-Fluoro-3-nitrobenzotrifluoride: Reported density is 1.494 g/mL at 25 °C.

Given the similarity in atomic composition and molecular weight among these isomers, it is highly probable that their crystal packing efficiencies are comparable. Therefore, the theoretical density of this compound can be confidently estimated to be in the range of 1.48 - 1.53 g/cm³ .

Summary of Physicochemical Properties

The key theoretical and estimated properties of this compound are summarized below.

| Property | Theoretical Value / Estimate | Rationale |

| Molecular Formula | C₇H₅F₃N₂O₂ | - |

| Molecular Weight | 206.12 g/mol | [1] |

| Theoretical pKa | < 1.0 | Strong -M/-I effect from para-NO₂ and strong -I effect from ortho-CF₃ drastically reduce the basicity of the amino group.[3][4][5] |

| Estimated Density | 1.48 - 1.53 g/cm³ | Based on the reported densities of structural isomers and related compounds containing nitro and trifluoromethyl groups. |

Conclusion

The physicochemical properties of this compound are dominated by the powerful electron-withdrawing nature of its para-nitro and ortho-trifluoromethyl substituents. These groups synergistically act to produce an exceptionally low pKa for the amino group, rendering the molecule a very weak base. This has profound implications for its use in drug design, where charge state affects solubility and membrane permeability, and in synthesis, where its nucleophilicity is greatly attenuated. The density is estimated to be approximately 1.5 g/cm³, a value consistent with a fluorinated and nitrated aromatic structure. The theoretical frameworks and computational protocols outlined in this guide provide a robust system for understanding and predicting the behavior of this and other complex substituted anilines, enabling more informed and efficient scientific research and development.

References

- 1. This compound | C7H5F3N2O2 | CID 2737719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. aceschem.com [aceschem.com]

- 3. Amine - Wikipedia [en.wikipedia.org]

- 4. journaleras.com [journaleras.com]

- 5. Show why p-nitroaniline is a much weaker base (3 pKb units weaker... | Study Prep in Pearson+ [pearson.com]

- 6. sphinxsai.com [sphinxsai.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 3-Amino-4-Nitrobenzotrifluoride Manufacturer & Supplier in China | Properties, Uses, Safety Data | High Purity CAS 121-23-1 [boulingchem.com]

A Technical Guide to the Safe Handling of 2-Amino-4-nitrobenzotrifluoride and Structurally Related Compounds

Abstract

This technical guide provides a comprehensive overview of the essential safety and handling precautions for 2-Amino-4-nitrobenzotrifluoride. As specific toxicological and physical data for this exact isomer are not extensively published, this document establishes a robust safety framework by synthesizing data from structurally analogous compounds, including other isomers of amino-nitrobenzotrifluoride and related substituted anilines. The protocols and recommendations herein are designed for researchers, scientists, and drug development professionals, emphasizing engineering controls, personal protective equipment, and emergency preparedness to mitigate the risks associated with this class of compounds.

Hazard Identification and Risk Assessment

The core risks stem from the compound's potent biological activity. The trifluoromethyl group enhances lipophilicity, potentially increasing cell membrane permeability, while the nitro-aniline scaffold is common in molecules with toxicological activity.

1.1. GHS Classification (Composite)

The Globally Harmonized System (GHS) classifications for analogous compounds indicate significant health risks. Researchers must operate under the assumption that this compound presents similar, if not identical, hazards.

| Hazard Class | Category | Hazard Statement | Citations |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [1][2][3] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | [1][2] |

| Acute Toxicity, Inhalation | Category 3 / 4 | H331/H332: Toxic or Harmful if inhaled | [2][4][5][6] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [1][3][7][8] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | [1][3][7][8] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [3][8][9] |

| Aquatic Hazard (Chronic) | Category 2 / 3 | H411/H412: Toxic or Harmful to aquatic life with long lasting effects | [5] |

1.2. Physicochemical Properties and Reactivity

-

Appearance: Typically a yellow to orange solid or powder.[1]

-

Stability: The compound is generally stable under standard laboratory conditions but should be protected from heat and direct sunlight.[8][10]

-

Incompatible Materials: Avoid strong oxidizing agents, strong bases, and strong reducing agents.[1][11][12] Aromatic nitro compounds may react explosively with bases like sodium hydroxide.[13]

-

Hazardous Decomposition Products: Thermal decomposition may produce toxic gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and highly corrosive hydrogen fluoride (HF).[2][8][11]

Engineering Controls and Personal Protection

The primary objective is to prevent all routes of exposure—inhalation, dermal contact, and ingestion. This is achieved through a multi-layered approach combining engineering controls and personal protective equipment (PPE).

2.1. Mandatory Engineering Controls

-

Certified Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood. This is critical to prevent inhalation of the fine, easily aerosolized powder.[7][14]

-

Emergency Eyewash Station and Safety Shower: These must be located in the immediate vicinity of the handling area. Their accessibility is non-negotiable, as immediate flushing is the most effective first aid for eye or extensive skin contact.[3][10][12][15]

-

Ventilation: The laboratory must have adequate general exhaust ventilation to maintain low background concentrations of airborne contaminants.[7][14]

2.2. Personal Protective Equipment (PPE)

The selection of PPE is dictated by the high acute toxicity and irritant nature of the compound. Standard laboratory attire (long pants, closed-toe shoes) is assumed.

| PPE Category | Specification | Rationale and Best Practices | Citations |

| Hand Protection | Nitrile or neoprene gloves (minimum thickness of 4 mil). | Double-gloving is recommended during high-concentration work. Gloves must be inspected for integrity before use. Contaminated gloves must be disposed of as hazardous waste immediately after handling or if contamination is suspected.[14][16] | [7][10][14] |

| Eye Protection | Chemical safety goggles or a full-face shield. | Standard safety glasses are insufficient. Goggles provide a seal around the eyes to protect against dust and splashes. A face shield should be used in conjunction with goggles when there is a significant splash risk.[3][12][14] | [3][7][14] |

| Body Protection | Chemical-resistant lab coat. | A fully fastened lab coat is required to protect skin and personal clothing from contamination.[10] | [7][10] |

| Respiratory Protection | NIOSH-approved respirator with P100 (particulate) filters. | A respirator may be required for spill cleanup or if engineering controls fail. Use must comply with a formal respiratory protection program, including fit-testing.[10][12] | [1][10][12] |

Standard Operating Protocol for Safe Handling

Adherence to a strict, validated protocol is essential for preventing exposure and ensuring experimental integrity.

3.1. Workflow for Handling this compound

Caption: Workflow for safe handling of this compound.

3.2. Detailed Protocol Steps

-

Preparation:

-

Confirm the location of the nearest eyewash station, safety shower, and spill kit.

-

Don all required PPE as specified in the table above.

-

Prepare the chemical fume hood by ensuring the sash is at the correct height and the work surface is clean and uncluttered.

-

Assemble all necessary equipment (spatula, weigh boat, glassware) inside the fume hood to minimize movement in and out of the controlled area.

-

-

Weighing and Transfer:

-

Tare the balance with an appropriate weighing vessel (e.g., anti-static weigh boat or glass vial).

-

Carefully retrieve the required amount of this compound. Avoid creating dust by using smooth, deliberate motions.

-

Close the primary container immediately after dispensing.

-

Transfer the weighed solid into the reaction or storage vessel. If dissolving, add the solvent slowly to avoid splashing.

-

-

Post-Handling and Cleanup:

-

Carefully wipe down the spatula and any contaminated surfaces within the fume hood with a damp cloth or towel, which should then be disposed of as solid hazardous waste.

-

Dispose of the weigh boat and any other single-use contaminated items into a designated, sealed hazardous waste container.[7][8]

-

Remove outer gloves (if double-gloving) before exiting the fume hood area.

-

Remove remaining PPE in the correct order (e.g., inner gloves, lab coat, goggles).

-

Emergency Procedures: Exposure and Spills

Rapid and correct response to an emergency is critical to minimizing harm. All personnel must be trained on these procedures.

4.1. Emergency Response Decision Tree

Caption: Decision tree for responding to incidents involving this compound.

4.2. First Aid Measures

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[6][9][10]

-

Skin Contact: Remove all contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes. Use a safety shower for large-area contact. Seek medical attention immediately.[9][16][17]

-

Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open to ensure complete rinsing. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9][16][17]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10]

4.3. Spill Management

-

Minor Spill (Contained within a fume hood):

-

Ensure appropriate PPE is worn.

-

Cover the spill with an inert absorbent material (e.g., vermiculite, sand).

-

Carefully sweep or scoop the material into a labeled hazardous waste container.[7]

-

Decontaminate the area with an appropriate solvent, followed by soap and water.

-

-

Major Spill (Outside of containment or large quantity):

Storage and Waste Disposal

5.1. Storage

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][4][7] The storage location should be separate from incompatible materials, particularly strong oxidizing agents and bases.[1][2] Store in a locked cabinet or area accessible only to authorized personnel.[9]

5.2. Waste Disposal

All waste containing this compound, including contaminated PPE, spill cleanup materials, and residual chemical, must be treated as hazardous waste.[2][6]

-

Collect waste in clearly labeled, sealed containers.

-

Never dispose of this chemical down the drain, as it is toxic to aquatic life.[7]

-

Follow all institutional, local, and national regulations for hazardous waste disposal. Consult your EHS department for specific guidance.[2][8]

References

- 1. fishersci.com [fishersci.com]

- 2. aksci.com [aksci.com]

- 3. synquestlabs.com [synquestlabs.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. aksci.com [aksci.com]

- 8. aksci.com [aksci.com]

- 9. aksci.com [aksci.com]

- 10. lobachemie.com [lobachemie.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. P-Nitrobenzotrifluoride | C7H4F3NO2 | CID 9821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. angenechemical.com [angenechemical.com]

- 15. nj.gov [nj.gov]

- 16. abdurrahmanince.net [abdurrahmanince.net]

- 17. safety.fsu.edu [safety.fsu.edu]

Methodological & Application

use of 2-Amino-4-nitrobenzotrifluoride in pharmaceutical intermediate synthesis

An Application Guide for the Strategic Use of 2-Amino-4-nitrobenzotrifluoride in the Synthesis of Pharmaceutical Intermediates

Introduction: The Strategic Importance of a Trifunctional Building Block

In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex and novel Active Pharmaceutical Ingredients (APIs). This compound (CAS: 393-49-7), also known as 5-Nitro-2-(trifluoromethyl)aniline, emerges as a uniquely valuable building block due to the orthogonal reactivity of its three key functional groups: a nucleophilic primary amine, an electrophilically-activating nitro group, and a metabolically robust trifluoromethyl group.[1][2]

The trifluoromethyl (-CF₃) group, in particular, is a privileged moiety in drug design. Its incorporation into a molecular scaffold can significantly enhance critical pharmacological properties such as metabolic stability, membrane permeability, lipophilicity, and binding affinity.[3][4] The amino and nitro groups provide versatile synthetic handles for a broad spectrum of chemical transformations, enabling the construction of diverse molecular architectures. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the core reactivity, applications, and detailed experimental protocols for leveraging this compound in the synthesis of advanced pharmaceutical intermediates.

Physicochemical Properties & Safety Data

A thorough understanding of the physicochemical properties and safety profile of a reagent is a prerequisite for its effective and safe use in any laboratory setting.

| Property | Value |

| CAS Number | 393-49-7 |

| Molecular Formula | C₇H₅F₃N₂O₂ |

| Molecular Weight | 206.12 g/mol |

| Appearance | White to yellow crystalline powder[5] |

| Melting Point | 90-92 °C |

| Purity | Typically ≥98% |

Safety and Handling: this compound is a hazardous substance and must be handled with appropriate precautions in a well-ventilated fume hood.[6][7]

-

Hazards: Harmful if swallowed, causes skin irritation, and may cause serious eye irritation.[6][8] May also cause respiratory irritation.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[9][10] Respiratory protection may be required if dust is generated.[7][10]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[10]

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[9][10] If on skin, wash with plenty of soap and water.[9] If inhaled, move the person to fresh air.[6][9] Seek immediate medical attention if symptoms persist or in case of ingestion.[10]

Core Reactivity and Mechanistic Rationale

The synthetic versatility of this compound stems from the distinct and predictable reactivity of its functional groups. The interplay between the electron-donating amino group and the strongly electron-withdrawing nitro and trifluoromethyl groups governs the molecule's behavior in chemical reactions.

-

The Amino Group (-NH₂): As a primary aromatic amine, this group is nucleophilic and serves as a key site for acylation, alkylation, diazotization (Sandmeyer reaction), and condensation reactions. It is a powerful ortho-, para-directing group in electrophilic aromatic substitution, though the ring is generally deactivated by the other substituents.

-

The Nitro Group (-NO₂): This group is a strong deactivator and meta-director for electrophilic aromatic substitution. Its primary synthetic utility lies in its facile reduction to a second amino group, opening pathways to 2,4-diaminobenzotrifluoride derivatives. These diamines are crucial precursors for the synthesis of heterocyclic systems like benzimidazoles.

-

The Trifluoromethyl Group (-CF₃): This group is strongly electron-withdrawing and significantly influences the acidity of the N-H protons and the overall electronic character of the benzene ring.[3] Its presence enhances the lipophilicity of derivatives, a key factor in improving bioavailability of drug candidates.[4]

Application in the Synthesis of Heterocyclic Scaffolds

A primary application of this compound is as a precursor for a variety of heterocyclic ring systems that form the core of many therapeutic agents. The sequential or parallel modification of the amino and nitro groups provides a powerful strategy for constructing these scaffolds.

Synthesis of Benzimidazole Derivatives

Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of biological activities. The synthesis often involves the condensation of an o-phenylenediamine with a carboxylic acid or its equivalent. By reducing the nitro group of an N-acylated this compound derivative, a suitably functionalized diamine is formed, which can then undergo intramolecular cyclization to yield the benzimidazole core.

Synthesis of Quinazoline Derivatives

The quinazoline scaffold is present in numerous clinically used drugs, particularly in oncology.[11] Synthesis routes can leverage this compound by first reducing the nitro group to generate 2,4-diaminobenzotrifluoride. This diamine can then undergo condensation and cyclization with various reagents, such as orthoesters or aldehydes, to construct the quinazoline ring system.

Detailed Experimental Protocols

The following protocols are provided as validated, self-contained methodologies for key transformations of this compound.

Protocol 1: Catalytic Reduction of the Nitro Group to Synthesize 2,4-Diaminobenzotrifluoride

This protocol describes the highly efficient reduction of the nitro group via catalytic hydrogenation, a clean and high-yielding method for producing the corresponding diamine, a critical intermediate for further elaboration.

Materials and Reagents:

-

This compound (1.0 eq)

-

Palladium on Carbon (10% Pd, 0.05 eq by weight)

-

Methanol (or Ethanol), ACS Grade

-

Hydrogen (H₂) gas supply

-

Nitrogen (N₂) or Argon (Ar) gas for inerting

-

Celite™ for filtration

Equipment:

-

Parr hydrogenator or a two/three-neck round-bottom flask equipped with a magnetic stirrer and a hydrogen balloon

-

Filtration apparatus (Büchner funnel)

-

Rotary evaporator

Procedure:

-

Vessel Preparation: To a suitable hydrogenation flask, add this compound (e.g., 5.0 g, 24.26 mmol).

-

Solvent and Catalyst Addition: Add methanol (e.g., 100 mL) to dissolve the starting material. Carefully add 10% Palladium on carbon (e.g., 250 mg) under a gentle stream of nitrogen. Causality Note: The catalyst is pyrophoric and must be handled with care, preferably as a wet paste or under an inert atmosphere.

-

Inerting: Seal the flask and purge the system with nitrogen or argon for 5-10 minutes to remove all oxygen.

-

Hydrogenation: Evacuate the nitrogen and introduce hydrogen gas, either to the desired pressure in a Parr apparatus (e.g., 50 psi) or by using a hydrogen-filled balloon for atmospheric pressure reactions.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 2-4 hours).

-

Work-up: Once the reaction is complete, carefully purge the flask with nitrogen to remove all hydrogen.

-

Filtration: Filter the reaction mixture through a pad of Celite™ to remove the palladium catalyst. Wash the Celite™ pad with a small amount of methanol to ensure complete recovery of the product. Safety Note: The Celite pad with the catalyst should be kept wet and disposed of properly, as it can ignite upon drying in air.

-

Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield 2,4-Diaminobenzotrifluoride as a solid, which can be used directly or purified further by recrystallization if necessary.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound - CAS:393-49-7 - Sunway Pharm Ltd [3wpharm.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. jiuzhoua.lookchem.com [jiuzhoua.lookchem.com]

- 6. aksci.com [aksci.com]

- 7. synquestlabs.com [synquestlabs.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. fishersci.com [fishersci.com]

- 11. mdpi.com [mdpi.com]

Application Notes & Protocols: Leveraging 2-Amino-4-nitrobenzotrifluoride for High-Performance Reactive Dye Synthesis

Introduction: The Strategic Role of Fluorinated Intermediates in Modern Dye Chemistry

The relentless pursuit of vibrant, durable, and high-performance colorants for textiles has led to significant innovations in dye chemistry. At the forefront of this evolution is the use of specialized aromatic intermediates that impart unique and desirable properties to the final dye molecule. 2-Amino-4-nitrobenzotrifluoride (CAS No. 393-49-7) has emerged as a critical building block in the synthesis of high-performance reactive dyes.[1][2][3] Its molecular structure, which combines an amine group for diazotization, a strongly electron-withdrawing nitro group, and a highly stable trifluoromethyl (CF3) group, makes it an exemplary diazo component for creating dyes with superior characteristics.[4]

Reactive dyes are a class of colorants that form a covalent bond with the functional groups of textile fibers, such as the hydroxyl groups in cellulose (cotton).[5] This covalent linkage is the basis for their exceptional wash fastness and color stability.[4] The incorporation of the trifluoromethyl group from this compound into the dye's chromophore contributes to enhanced light fastness, improved color vibrancy, and greater chemical stability of the final product.

This guide provides an in-depth exploration of the application of this compound in the manufacturing of monoazo reactive dyes. We will detail the underlying chemical principles, provide validated experimental protocols, and discuss the causality behind key procedural steps, offering researchers and development professionals a comprehensive framework for innovation.

Core Synthesis Pathway: A Bifurcated Approach

The synthesis of a monoazo reactive dye using this compound is a two-stage process, fundamentally involving:

-

Diazotization: The conversion of the primary aromatic amine (this compound) into a highly reactive diazonium salt.

-

Azo Coupling: The reaction of the diazonium salt with a nucleophilic coupling component to form the stable azo bridge (-N=N-), which defines the dye's color.

This entire workflow is designed to build the chromophore first and then link it to a reactive group that will later bond with the textile fiber.

Caption: High-level workflow for monoazo reactive dye synthesis.

Part 1: The Critical Diazotization Step

Diazotization is the process of converting a primary aromatic amine into a diazonium salt.[6] This reaction is foundational to all azo dye synthesis. The electrophile in this reaction is the nitrosonium ion (NO+), which is generated in situ from sodium nitrite and a strong mineral acid, typically hydrochloric acid.[6][7]

Causality and Control: The stability of the resulting diazonium salt is the paramount concern. Aromatic diazonium salts are notoriously unstable at elevated temperatures and can decompose violently, releasing nitrogen gas.[6] Therefore, the reaction is conducted at low temperatures (0–5°C) to ensure the integrity of the diazonium intermediate for the subsequent coupling step. The presence of both a nitro group and a trifluoromethyl group on the aromatic ring of this compound withdraws electron density, which can influence the stability and reactivity of the corresponding diazonium salt.

Caption: Mechanism of the diazotization reaction.

Protocol 1: Diazotization of this compound

Materials:

-

Concentrated Hydrochloric Acid (HCl, 37%)

-

Sodium Nitrite (NaNO₂)

-

Urea (for quenching excess nitrous acid)

-

Distilled Water

-

Ice

Procedure:

-

Preparation of Amine Slurry: In a jacketed glass reactor maintained at 0-5°C, add 150 mL of distilled water and 25 mL of concentrated HCl. While stirring vigorously, slowly add 20.6 g (0.1 mol) of this compound. Stir the resulting slurry for 30 minutes to ensure uniform dispersion.

-

Preparation of Nitrite Solution: In a separate beaker, dissolve 7.0 g (0.101 mol) of sodium nitrite in 40 mL of distilled water. Cool this solution to below 10°C.

-

Diazotization Reaction: Add the sodium nitrite solution dropwise to the amine slurry over a period of 30-45 minutes. The key is to maintain the reaction temperature strictly between 0°C and 5°C. Use external cooling (ice/brine bath) as the reaction is exothermic.

-

Completion and Testing: After the addition is complete, continue stirring at 0-5°C for another 60 minutes. To check for completion, spot a drop of the reaction mixture onto starch-iodide paper. A persistent blue-black color indicates the presence of excess nitrous acid and thus the completion of the diazotization.

-

Quenching: Add a small amount of urea to the reaction mixture to decompose any excess nitrous acid, preventing unwanted side reactions. The diazonium salt solution is now ready for immediate use in the coupling reaction.

Part 2: The Azo Coupling Reaction

The coupling reaction is an electrophilic aromatic substitution where the diazonium ion (the electrophile) attacks an electron-rich coupling component (the nucleophile).[9] The choice of coupling component is critical as it determines the final color and properties of the dye. Naphthol derivatives, such as H-acid (1-amino-8-hydroxynaphthalene-3,6-disulfonic acid), are commonly used in reactive dye synthesis.

Causality and Control: The coupling reaction's efficiency is highly pH-dependent. For coupling with phenolic or naphtholic compounds, an alkaline environment (pH 8-9) is required.[10][11] The alkali deprotonates the hydroxyl group of the naphthol to form a much more strongly activating naphtholate ion (-O⁻), which readily undergoes electrophilic attack by the diazonium salt. Maintaining the low temperature is still important to prevent decomposition of the diazonium salt before it can react.

Protocol 2: Azo Coupling with H-Acid

Materials:

-

H-acid (1-amino-8-hydroxynaphthalene-3,6-disulfonic acid)

-

Sodium Carbonate (Na₂CO₃)

-

Sodium Chloride (NaCl)

-

The diazonium salt solution prepared in Protocol 1

Procedure:

-

Preparation of Coupling Solution: In a separate reactor, dissolve 32.0 g (0.1 mol) of H-acid in 200 mL of water. Add sodium carbonate solution (20% w/v) portion-wise until the H-acid is fully dissolved and the pH of the solution is adjusted to 8.0-8.5. Cool this solution to 0-5°C.

-

Coupling Reaction: Slowly add the cold diazonium salt solution from Protocol 1 to the H-acid solution over 60-90 minutes. Maintain the temperature at 0-5°C and the pH at 8.0-8.5 throughout the addition by adding small portions of sodium carbonate solution as needed.

-

Completion: Stir the reaction mixture for an additional 2-4 hours at 5-10°C after the addition is complete. The formation of the intensely colored dye indicates the progress of the reaction.

-

Isolation of the Dye: Once the reaction is complete (as monitored by TLC or HPLC), precipitate the dye by adding sodium chloride to the reaction mixture (salting out).

-

Filtration and Drying: Filter the precipitated solid, wash it with a cold brine solution to remove impurities, and dry it in a vacuum oven at 60-70°C. The result is the final monoazo reactive dye.

Properties of Resulting Dyes

The integration of the this compound moiety yields reactive dyes with a range of beneficial properties. The specific shade is determined by the coupling component used.

| Property | Typical Performance | Rationale |

| Color Vibrancy | High | The combination of electron-withdrawing groups (-NO₂, -CF₃) often leads to bright, intense shades.[4] |

| Wash Fastness | Excellent | The covalent bond formed between the dye's reactive group and the fiber is highly stable to laundering.[4][5] |

| Light Fastness | Good to Excellent | The trifluoromethyl group enhances the photostability of the chromophore, reducing fading upon exposure to UV light. |

| Fixation Rate | High | Fluorine-containing reactive groups can lead to higher fixation rates under milder conditions compared to traditional chloro-triazine dyes.[12] |

| Solubility | Good | The presence of sulfonic acid groups (from coupling components like H-acid) ensures good water solubility, which is essential for the dyeing process. |

Conclusion

This compound is a high-value intermediate that enables the synthesis of robust and vibrant reactive dyes. The protocols outlined in this guide provide a validated pathway for its use, emphasizing the critical control parameters of temperature and pH that govern the success of the diazotization and coupling reactions. By understanding the causality behind these experimental choices, researchers can effectively leverage this versatile building block to develop next-generation colorants with superior performance profiles for the demanding textile industry.

References

- 1. 393-49-7 | this compound - Moldb [moldb.com]

- 2. 393-49-7 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 3. aceschem.com [aceschem.com]

- 4. nbinno.com [nbinno.com]

- 5. arcjournals.org [arcjournals.org]

- 6. pharmdguru.com [pharmdguru.com]

- 7. Diazotisation [organic-chemistry.org]

- 8. This compound | C7H5F3N2O2 | CID 2737719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Diazotisation and coupling reaction | PPTX [slideshare.net]

- 10. globalresearchonline.net [globalresearchonline.net]

- 11. ijbpas.com [ijbpas.com]

- 12. Synthesis and Properties of Novel Reactive Dyes Comprising Acyl Fluoride Group on Cotton Fabrics - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 2-Amino-4-nitrobenzotrifluoride as a Versatile Building Block in Organic Synthesis

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-Amino-4-nitrobenzotrifluoride

This compound (CAS No: 393-49-7) is a trifunctional aromatic compound that has emerged as a cornerstone in modern organic synthesis.[1] Its value lies in the strategic placement of three distinct functional groups on a benzene ring: a primary amine (-NH₂), a nitro group (-NO₂), and a trifluoromethyl (-CF₃) group. This unique arrangement provides a powerful platform for constructing complex molecular architectures, particularly in the fields of medicinal chemistry, agrochemicals, and high-performance dyes.[2][3]

The trifluoromethyl group is of particular significance in drug discovery, as its incorporation into organic molecules can enhance critical pharmacological properties such as metabolic stability, lipophilicity, and bioavailability.[4][5] The amine group serves as a versatile handle for diazotization, coupling, and cyclization reactions, while the nitro group can be readily reduced to a second amine, opening pathways for the synthesis of complex diaminoaromatic derivatives and subsequent heterocyclization.[6][7] This document provides an in-depth guide to the core reactivity of this compound and detailed protocols for its application in key synthetic transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 393-49-7 |

| Molecular Formula | C₇H₅F₃N₂O₂ |

| Molecular Weight | 206.12 g/mol |

| Appearance | Yellow Crystalline Solid |

| Melting Point | 90-92 °C |

Core Reactivity and Synthetic Potential

The synthetic utility of this compound is dictated by the interplay of its three functional groups. Understanding their individual and collective reactivity is key to harnessing its potential.

-

The Amino Group (-NH₂): As a primary aromatic amine, this group is a nucleophile and a directing group. Its most powerful transformation is diazotization, which converts it into a highly reactive diazonium salt.[8][9] This intermediate is not typically isolated but used in situ for a vast range of subsequent reactions, including Sandmeyer, Schiemann, and azo coupling reactions, allowing the introduction of halogens, cyano groups, and azo linkages.[8][10]

-

The Nitro Group (-NO₂): This strong electron-withdrawing group deactivates the aromatic ring towards electrophilic substitution but is itself a key site for transformation. Its reduction to a primary amine is one of the most fundamental and useful reactions in organic synthesis.[6][11] This creates a vicinal diamine (relative to the CF₃ group), a crucial precursor for building fused heterocyclic systems like benzimidazoles.[12]

-

The Trifluoromethyl Group (-CF₃): A potent electron-withdrawing and metabolically stable group, the -CF₃ moiety significantly influences the electronic nature of the aromatic ring and the reactivity of the other functional groups.[2] Its presence is often a primary driver for using this building block in the synthesis of active pharmaceutical ingredients (APIs).[5][13]

Caption: Key synthetic pathways originating from this compound.

Key Synthetic Applications and Protocols

This section provides detailed, self-validating protocols for the most critical transformations of this compound.

Reduction of the Nitro Group

The reduction of the nitro group to an amine is a high-yield, robust reaction that opens the door to a wide range of diamine chemistry. While catalytic hydrogenation is effective, metal-mediated reductions in acidic media are common in laboratory settings for their functional group tolerance and simplicity.[7][11]

Protocol 3.1.1: Synthesis of 4-Amino-2-(trifluoromethyl)aniline via Tin(II) Chloride Reduction

This protocol details the reduction of the nitro group using tin(II) chloride dihydrate, a mild and effective method.[6][11]

-

Materials & Reagents:

-

This compound (1.0 eq)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq)

-

Ethanol (or Ethyl Acetate)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium hydroxide (NaOH) solution (e.g., 3M)

-

Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Experimental Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend this compound (1.0 eq) in ethanol.

-

To this suspension, add tin(II) chloride dihydrate (4.0 eq).

-

Carefully add concentrated HCl and heat the reaction mixture to reflux (typically 70-80°C). The causality here is that the acidic environment is required for the reduction mechanism with tin.[6]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is completely consumed.

-

Once complete, cool the reaction mixture to room temperature and then further in an ice bath.

-

Slowly and carefully add cold 3M NaOH solution to neutralize the acid and precipitate tin salts (tin hydroxide). This step is highly exothermic and must be performed with caution. The pH should be adjusted to be basic (pH > 8).

-

Filter the resulting slurry through a pad of Celite® to remove the inorganic tin salts, washing the pad thoroughly with ethyl acetate.[6]

-

Transfer the filtrate to a separatory funnel. Extract the aqueous layer multiple times with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude 4-amino-2-(trifluoromethyl)aniline.

-

The product can be further purified by column chromatography or recrystallization if necessary.

-

Diazotization and Azo Coupling

Diazotization converts the primary amine into a diazonium salt, a versatile electrophile for C-N and C-X bond formation. The protocol must be performed at low temperatures (0-5 °C) as diazonium salts are thermally unstable and can be explosive if isolated in a dry state.[14][15]

Protocol 3.2.1: Synthesis of an Azo Dye via Coupling with 2-Naphthol

This two-part protocol first describes the in situ formation of the diazonium salt, followed immediately by coupling with an activated aromatic compound, 2-naphthol, to form a brightly colored azo dye.[9][10]

-

Materials & Reagents:

-

This compound (1.0 eq)

-

Concentrated Hydrochloric Acid (HCl) (3.0 eq)

-

Sodium nitrite (NaNO₂) (1.05 eq)

-

2-Naphthol (1.0 eq)

-

Sodium hydroxide (NaOH)

-

Distilled water

-

Ice

-

Starch-iodide paper

-

-

Experimental Procedure:

Part A: Diazotization

-

In a beaker, suspend this compound (1.0 eq) in a mixture of water and concentrated HCl (3.0 eq).

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring. Maintaining this low temperature is a critical safety and yield-determining step.[15]

-

In a separate beaker, dissolve sodium nitrite (1.05 eq) in a minimal amount of cold distilled water.

-

Add the sodium nitrite solution dropwise to the cold amine suspension. The rate of addition must be controlled to keep the temperature below 5 °C.[10]

-

After the addition is complete, stir the mixture for an additional 15-20 minutes at 0-5 °C.

-

Test for the presence of excess nitrous acid by touching a drop of the reaction mixture to starch-iodide paper, which should turn blue-black. This ensures the primary amine has been fully converted.[15] The resulting cold solution contains the diazonium salt and should be used immediately.

Part B: Azo Coupling

-

In a separate, larger beaker, dissolve 2-naphthol (1.0 eq) in a cold aqueous solution of sodium hydroxide. This deprotonates the phenol, making it a more potent nucleophile for the coupling reaction.

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly and with vigorous stirring, add the cold diazonium salt solution (from Part A) to the 2-naphthol solution.[10]

-

A brightly colored precipitate (the azo dye) should form immediately.

-

Continue stirring the mixture in the ice bath for 30-60 minutes to ensure the reaction goes to completion.

-

Collect the solid dye by vacuum filtration, wash thoroughly with cold water to remove salts, and dry.

-

Caption: Experimental workflow for Azo Dye synthesis.

Applications in Medicinal Chemistry and Materials Science

Derivatives of this compound are prevalent in several high-value applications:

-

Pharmaceuticals: The diamine product, 4-amino-2-(trifluoromethyl)aniline, is a key precursor for synthesizing benzimidazoles, quinoxalines, and other nitrogen-containing heterocycles that form the core of many APIs.[4][16] The CF₃ group often enhances the drug-like properties of these final compounds.[5]

-

Dyes and Pigments: As demonstrated, the molecule is an excellent starting material for high-performance azo dyes. The electron-withdrawing nitro and trifluoromethyl groups can tune the color and improve the lightfastness of the final product.[3]

-

Agrochemicals: The trifluoromethyl-substituted aniline scaffold is found in numerous herbicides and pesticides, where the CF₃ group contributes to the molecule's efficacy and environmental persistence.[2]

-

Specialty Materials: The unique electronic properties imparted by the functional groups make this building block suitable for creating advanced polymers and materials for specialized applications.[17]

Summary of Safety Considerations

Working with this compound and its derivatives requires strict adherence to safety protocols.

-

General Handling: The starting material is a chemical irritant. Standard personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn. All operations should be performed in a well-ventilated fume hood.

-